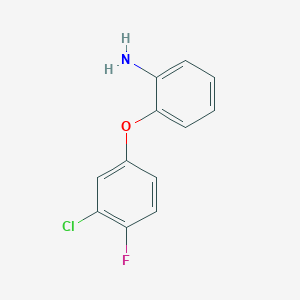

2-(3-氯-4-氟苯氧基)苯胺

描述

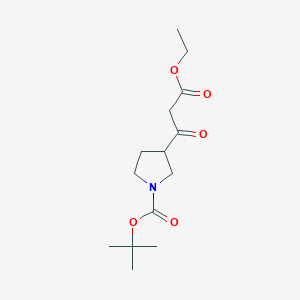

The compound 2-(3-Chloro-4-fluorophenoxy)aniline is a derivative of aniline where the phenyl ring is substituted with chlorine and fluorine atoms and an additional phenoxy group. This structure is related to various compounds that have been synthesized and studied for their potential applications in different fields, including industrial production and pharmacology.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from substituted nitrobenzenes. For instance, 2-Chloro-4-aminophenol, a related compound, was synthesized from 3,4-dichloronitrobenzene through high-pressure hydrolysis and reduction reactions, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether to produce 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline with a 72.0% yield . Another related compound, 3-chloro-4-(3-fluorobenzyloxy)aniline, was synthesized from 1-(chloromethyl)-3-fluorobenzene and 2-chloro-4-nitrophenol via condensation in the presence of potassium carbonate, followed by reduction with Fe/NH4Cl, achieving an 82% yield . These methods highlight the robustness and environmental friendliness of the synthesis processes.

Molecular Structure Analysis

The molecular structure of related chloro-fluoro-aniline compounds has been characterized using various spectroscopic techniques. Elemental analyses, IR spectra, and 1H NMR have been employed to confirm the structures of synthesized compounds . Additionally, Natural Bond Orbital (NBO) analysis has been used to reveal the potential nonlinearity of these compounds due to their π-conjugations and hyperconjugative interactions, which are significant for their optical properties .

Chemical Reactions Analysis

The metabolism of 3-chloro-4-fluoro-aniline, a compound similar to the one of interest, has been studied in dogs and rats. In these studies, the compound was metabolized and eliminated in the urine as various metabolites, including 2-amino-4-chloro-5-fluorophenyl sulphate and N-(5-chloro-4-fluoro-2-hydroxyphenyl)acetamide, identified by spectroscopic methods such as magnetic resonance spectroscopy and mass spectrometry .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro-fluoro-aniline derivatives have been investigated, particularly their optical properties. Vibrational spectra using FT-IR and FT-Raman analyses have shown the presence of specific interactions like Fermi resonance and Evans holes . The linear and nonlinear optical properties have been studied through UV–vis spectral analysis and z-scan measurements, indicating the compounds' potential in optical limiting applications and as therapeutic agents with anti-inflammatory and anti-cancer activities .

科学研究应用

合成和工业应用:

- 张庆文(2011)开发了一种实用的合成3-氯-4-(3-氟苄氧基)苯胺的工艺,这是与2-(3-氯-4-氟苯氧基)苯胺相关的化合物,强调其适用于工业生产的高产率、稳健性和对环境影响最小 (Zhang Qingwen, 2011)。

药物和生物活性:

- Caballero等人(2011)对c-Met激酶抑制剂进行了研究,包括2-(3-氯-4-氟苯氧基)苯胺的衍生物,强调它们作为治疗剂的潜力。该研究使用对接和定量构效关系方法来理解导致高抑制活性的分子特征 (Caballero等人,2011)。

环境化学和毒理学:

- Baldwin和Hutson(1980)探讨了狗和大鼠体内3-氯-4-氟苯胺的代谢,提供了关于类似化合物(包括2-(3-氯-4-氟苯氧基)苯胺)在生物系统中可能表现的见解 (Baldwin & Hutson, 1980)。

材料科学与工程:

- George等人(2021)研究了结构相关于2-(3-氯-4-氟苯氧基)苯胺的3-氯-4-氟苯胺的线性和非线性光学性质。他们强调了由于其显著的非线性而在光学限制应用中的潜力 (George等人,2021)。

化学分析和检测方法:

- 陈建东等人(2015)开发了一种高效液相色谱法结合荧光检测的方法,用于测定拉帕替尼二甲苯磺酸盐中的3-氯-4-(3-氟苄氧基)苯胺,展示了像2-(3-氯-4-氟苯氧基)苯胺这样的化合物在药物分析中准确检测方法的重要性 (Chen Jian-dong et al., 2015)。

安全和危害

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

作用机制

Target of Action

It is known that similar compounds are often used in suzuki–miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis .

Mode of Action

In the context of suzuki–miyaura coupling reactions, the compound may act as an organoboron reagent . These reagents are known for their stability, ease of preparation, and environmental benignity . They undergo rapid transmetalation with palladium (II) complexes, which is a key step in the coupling reaction .

Biochemical Pathways

In the context of suzuki–miyaura coupling reactions, the compound could be involved in the formation of carbon-carbon bonds . This process is crucial in the synthesis of various organic compounds .

Result of Action

As a potential reagent in suzuki–miyaura coupling reactions, it could contribute to the formation of new carbon-carbon bonds . This is a fundamental process in the synthesis of various organic compounds .

Action Environment

It’s worth noting that suzuki–miyaura coupling reactions, in which this compound may potentially be used, are known for their mild and functional group tolerant reaction conditions .

属性

IUPAC Name |

2-(3-chloro-4-fluorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNO/c13-9-7-8(5-6-10(9)14)16-12-4-2-1-3-11(12)15/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRALWLOWECKQMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC2=CC(=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801277876 | |

| Record name | 2-(3-Chloro-4-fluorophenoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801277876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chloro-4-fluorophenoxy)aniline | |

CAS RN |

946714-38-1 | |

| Record name | 2-(3-Chloro-4-fluorophenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946714-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Chloro-4-fluorophenoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801277876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1328108.png)

![3-[(2,2-Dimethylpropanoyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid](/img/structure/B1328109.png)

![(1S,2R,3R,4S)-3-(aminocarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1328110.png)

![({[5-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)acetic acid](/img/structure/B1328112.png)

![(2E)-3-{4-Methoxy-3-[(2-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid](/img/structure/B1328123.png)

![5-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1328124.png)